2-(Cyclohexyloxy)nicotinonitrile
Overview
Description
2-(Cyclohexyloxy)nicotinonitrile (2-CHON) is an organic compound with a molecular formula of C10H14N2O. It is a derivative of the organic compound nicotinonitrile and is commonly used as a synthetic intermediate in organic synthesis. 2-CHON is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water, but soluble in many organic solvents such as ethanol and dimethyl sulfoxide. 2-CHON is known to be a versatile reagent for the synthesis of heterocyclic compounds and has been used in various scientific and industrial applications.
Scientific Research Applications
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Pharmaceuticals
- Nicotinonitrile and its derivatives have a wide range of therapeutic activities .
- Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
- These compounds have biological, therapeutic, and medicinal properties such as antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype .
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Cytotoxicity
- A new series of nicotinonitrile and furo [2,3-b]pyridine heterocycles bearing thiophene substituent were synthesized .
- The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .
- The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo [2,3-b]pyridines in moderate to good yields .
- All the final products were subjected for cytotoxic activity against five different tumour cell lines including HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast-ER negative) and MCF7 (breast-ER positive), in addition to HSF1184 (normal human fibroblast) using the MTT assay .
- Compounds 2d and 3e were found to exhibit promising cytotoxicity with IC 50 of <20 µM against all different tested tumour cell lines . In addition, these compounds showed high selectivity (40–287 folds) for tumour cells over normal cells .
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Electrical Materials
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Optical Materials
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Chemical Synthesis
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Pharmaceutical Research
- 2-(Cyclohexyloxy)nicotinonitrile, also known as CyanoC6, is known for its diverse range of applications in scientific experiments and pharmaceutical research.
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Pesticides
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Dyes
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Polymers
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Biochemical Research
- 2-(Cyclohexyloxy)nicotinonitrile, also known as CyanoC6, is known for its diverse range of applications in biochemical experiments.
properties
IUPAC Name |
2-cyclohexyloxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMPGKGYTJRBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640897 | |
Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyloxy)nicotinonitrile | |
CAS RN |
1016812-22-8 | |
Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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